2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPYFXKRRMIJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384490 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324546-22-7 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" spectral data (NMR, IR, MS)

An In-Depth Spectroscopic Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic building block, this compound (CAS No: 324546-22-7, Molecular Formula: C₈H₁₂N₂O₂).[1] As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and drug development professionals. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in established spectroscopic principles and data from analogous structures. Methodologies for data acquisition are provided to ensure reproducibility and self-validation of experimental results.

Molecular Structure and Physicochemical Properties

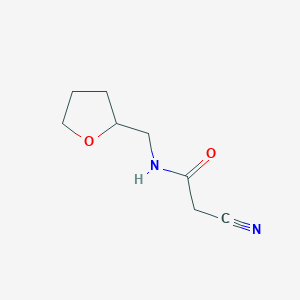

This compound is a secondary amide featuring a saturated tetrahydrofuran ring and a nitrile group. This combination of functional groups results in a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 324546-22-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1] |

| Physical Form | Solid |

| Purity | ≥95% (Typical) |[1] |

Synthesis and Spectroscopic Sample Preparation

A reliable synthesis is foundational to obtaining pure material for accurate spectral analysis. While specific literature for this exact compound is sparse, a logical and robust synthetic route can be derived from established chemical reactions.

Figure 2: General workflow from synthesis to spectroscopic analysis.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.[3]

-

To a round-bottom flask, add ethyl cyanoacetate (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add tetrahydrofurfurylamine (1.05 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct and any excess amine under reduced pressure.

-

Purify the resulting solid or oil via recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on standard chemical shift values and coupling constants for the constituent functional groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic protons in both the methylene bridge and the THF ring.

-

Amide NH (1H): A broad singlet or triplet is expected around δ 6.5-7.5 ppm. The multiplicity depends on the rate of proton exchange and coupling to the adjacent CH₂ group.

-

THF C2-H (1H): A multiplet around δ 3.9-4.1 ppm, coupled to the C2-CH₂ and C3-CH₂ protons.

-

THF C5-H₂ (2H): Two diastereotopic protons appearing as multiplets around δ 3.7-3.9 ppm due to the influence of the adjacent oxygen atom.

-

N-CH₂ (2H): Diastereotopic protons adjacent to the nitrogen and the chiral center (C2 of THF). They will likely appear as two separate multiplets (or a complex multiplet) around δ 3.3-3.5 ppm.

-

CN-CH₂ (2H): A sharp singlet is expected around δ 3.4 ppm. Data from 2-cyanoacetamide shows this signal at 3.58 ppm in DMSO-d6.[4]

-

THF C3-H₂ & C4-H₂ (4H): These four protons will form a complex series of overlapping multiplets in the aliphatic region, typically around δ 1.6-2.1 ppm.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 | br s or t | 1H | N -H |

| ~ 4.0 | m | 1H | THF-CH |

| ~ 3.8 | m | 2H | O-CH₂ -CH₂ (THF) |

| ~ 3.4 | s | 2H | CN-CH₂ -C=O |

| ~ 3.4 | m | 2H | N-CH₂ -THF |

| ~ 1.9 | m | 4H | -CH₂ -CH₂ - (THF) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 8 unique carbon atoms, all of which should be visible in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl C=O: Expected in the range of δ 165-170 ppm.

-

Nitrile C≡N: A sharp signal expected around δ 115-120 ppm.

-

THF C2 & C5: The two carbons adjacent to the ether oxygen are expected around δ 77 ppm (C2, substituted) and δ 68 ppm (C5).

-

N-CH₂: The carbon of the methylene bridge is expected around δ 45-50 ppm.

-

THF C3 & C4: The remaining two carbons of the THF ring are expected in the aliphatic region, δ 25-30 ppm.

-

CN-CH₂: The methylene carbon adjacent to the nitrile is expected to be the most upfield, around δ 25 ppm.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 166 | C =O (Amide) |

| ~ 116 | C ≡N (Nitrile) |

| ~ 77 | THF-C H (C2) |

| ~ 68 | O-C H₂ (THF, C5) |

| ~ 48 | N-C H₂ |

| ~ 29 | THF-C H₂ (C3 or C4) |

| ~ 26 | THF-C H₂ (C3 or C4) |

| ~ 25 | CN-C H₂ |

Experimental Protocol: NMR Data Acquisition

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquire the ¹H spectrum using a standard pulse program, typically with 16-32 scans.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program, requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the amide, nitrile, and ether moieties.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group & Vibration Mode |

|---|---|---|

| ~ 3300 | Medium, Broad | N-H Stretch (Amide) |

| 2950-2850 | Medium-Strong | C-H Aliphatic Stretch |

| ~ 2250 | Medium, Sharp | C≡N Stretch (Nitrile)[5] |

| ~ 1660 | Strong, Sharp | C=O Stretch (Amide I Band)[6] |

| ~ 1550 | Medium | N-H Bend (Amide II Band) |

| ~ 1100 | Strong | C-O-C Asymmetric Stretch (Ether)[7][8] |

Experimental Protocol: FTIR Data Acquisition (Thin Film)

-

Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound.

-

Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Fragmentation (Electron Ionization - EI) The molecular ion (M⁺) peak is expected at m/z = 168. Key fragmentation pathways would include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the THF ring oxygen is a classic pathway for ethers.

-

Amide Bond Cleavage: Scission of the amide bond can occur in several ways.

-

McLafferty Rearrangement: While less likely, a rearrangement involving the amide carbonyl and THF ring protons is possible.

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Mass Fragments

| m/z | Proposed Fragment Structure | Notes |

|---|---|---|

| 168 | [C₈H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺) |

| 124 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 85 | [C₅H₉O]⁺ | Tetrahydrofurfuryl cation, a likely base peak |

| 83 | [CH₂C(O)NHCH₂]⁺ | Fragment from amide cleavage |

| 71 | [C₄H₇O]⁺ | Loss of CH₂ from the m/z 85 fragment |

Experimental Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS instrument.

-

Use a standard capillary column (e.g., HP-5MS) and a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

The mass spectrometer is typically operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides a detailed map of the H-C framework, IR spectroscopy confirms the presence of the critical nitrile, amide, and ether functional groups, and mass spectrometry validates the molecular weight while offering insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust reference for the unambiguous identification and quality control of this compound in a research or development setting.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]

- 4. 2-Cyanoacetamide(107-91-5) 1H NMR [m.chemicalbook.com]

- 5. Acetamide, 2-cyano- [webbook.nist.gov]

- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS: 324546-22-7). In the absence of published experimental data, this document establishes a predicted solubility profile based on structural analysis and computational modeling. Furthermore, it provides detailed, field-proven experimental protocols for the definitive determination of its thermodynamic solubility, enabling researchers in drug discovery and chemical development to generate robust and reliable data.

Introduction: The Significance of a Solubility Profile

This compound is a heterocyclic building block featuring a reactive cyanoacetamide moiety and a tetrahydrofuran ring.[1][2] Such structures are of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its practical application. For drug development professionals, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For process chemists, it governs the choice of solvents for synthesis, purification, and formulation.

This guide serves as a foundational resource, offering both a theoretical framework for predicting the compound's behavior and a practical guide to its empirical validation.

Compound Identity and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key identifiers and computed physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 324546-22-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.20 g/mol | [1] |

| Physical Form | Solid | |

| SMILES | O=C(CC#N)NCC1CCCO1 | SwissADME |

| Predicted LogP (Consensus) | -0.27 | SwissADME |

| Predicted TPSA | 69.19 Ų | SwissADME |

| Predicted Solubility (ESOL) | LogS: -0.99 (Soluble) | SwissADME |

Predicted Solubility Profile: A Structural Analysis

Lacking experimental data, we can construct a robust hypothesis of the solubility profile by analyzing the molecule's structure and its predicted physicochemical properties.

Impact of Molecular Structure

The molecule can be deconstructed into two key regions:

-

The Polar "Head": The cyanoacetamide group (-NH-C(=O)-CH₂-C≡N) is highly polar. The amide group contains both a hydrogen bond donor (the N-H group) and two acceptors (the carbonyl oxygen and the nitrogen lone pair). The nitrile group is also a strong hydrogen bond acceptor. This region promotes interaction with polar solvents, particularly water.

-

The Non-Polar "Tail": The tetrahydrofuran-2-ylmethyl group is predominantly non-polar and aliphatic. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon backbone reduces overall water solubility compared to a smaller substituent.

Compared to its parent compound, cyanoacetamide (which is soluble in cold water at a ratio of 1g in 6.5mL), the addition of the larger, more lipophilic tetrahydrofuran group is expected to significantly decrease aqueous solubility.

Interpretation of Physicochemical Predictors

-

Lipophilicity (LogP): The predicted consensus LogP is -0.27 . A LogP value near zero suggests a balanced hydrophilic and lipophilic character. Negative values indicate a preference for the aqueous phase. This value suggests that while the compound is not highly lipophilic, it possesses enough non-polar character to have appreciable solubility in a range of organic solvents.

-

Polar Surface Area (TPSA): The TPSA is 69.19 Ų . TPSA is a strong indicator of a molecule's ability to form hydrogen bonds. A value in this range is typically associated with good membrane permeability and suggests that the polar groups will drive solubility in protic and polar aprotic solvents.

-

Predicted Aqueous Solubility (ESOL Model): The SwissADME tool predicts a LogS of -0.99 .[3][4] The LogS scale categorizes solubility as follows:

-

< -10: Insoluble

-

-10 to -6: Poorly soluble

-

-6 to -4: Moderately soluble

-

-4 to -2: Soluble

-

-2 to 0: Very soluble

-

0: Highly soluble A LogS of -0.99 places the compound in the "Very Soluble" category, corresponding to a molar solubility of approximately 10⁻⁰.⁹⁹ mol/L, or 0.102 mol/L . This translates to roughly 17.2 g/L . This prediction suggests that the polar cyanoacetamide core dominates the molecule's overall aqueous solubility.

-

Predicted Profile Summary:

-

Aqueous Solubility: Predicted to be very soluble, likely in the range of 10-20 g/L. Solubility may be pH-dependent due to the amide group, though it is generally considered neutral.

-

Organic Solubility: Expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone, tetrahydrofuran) due to its ability to participate in hydrogen bonding and dipole-dipole interactions. Solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method , as described in the OECD Test Guideline 105.[5] This method measures thermodynamic solubility , which is the saturation concentration of a compound in a solvent at equilibrium under specified conditions.[2][3] This is distinct from kinetic solubility , which is a higher-throughput, non-equilibrium measurement often used in early drug discovery.[6] For definitive characterization, the thermodynamic value is required.

General Workflow for Solubility Determination

The process follows a logical sequence from preparation to final analysis. The choice of analytical method is critical for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

This protocol is designed to determine the solubility of this compound in an aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a true equilibrium.[4] Adding a significant excess of solid material ensures that this equilibrium is reached and maintained.

Methodology:

-

Preparation:

-

Weigh approximately 10 mg of the solid compound into three separate glass vials with screw caps. The use of at least three replicates is essential for statistical validity.

-

Add a measured volume (e.g., 2 mL) of the desired aqueous buffer to each vial. This amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Place the vials on a stirring plate in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Stir the suspensions at a constant rate that is vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values should be consistent.[7]

-

-

Sample Processing:

-

After equilibration, stop the stirring and allow the excess solid to settle for approximately 1 hour in the incubator.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This is a critical step to avoid artificially inflating the result. The preferred method is to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound). Alternatively, the sample can be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) and the supernatant carefully removed.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as HPLC-UV or LC-MS.

-

Dilute the filtered/centrifuged supernatant with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The final solubility is reported as the average of the replicates, typically in mg/mL or µg/mL.

-

Protocol: Determination in Organic Solvents

The same shake-flask principle applies to organic solvents.

Causality: The choice of solvent should be guided by the intended application (e.g., reaction, crystallization, formulation). The process remains focused on achieving a state of saturation equilibrium.

Methodology:

-

Follow steps 1-3 from the aqueous protocol, substituting the aqueous buffer with the organic solvent of interest (e.g., ethanol, acetone, ethyl acetate).

-

Modification for Volatile Solvents: If using a volatile solvent, ensure vials are tightly sealed with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration.

-

Quantification: Develop and validate an analytical method (e.g., HPLC, GC) suitable for the chosen solvent. The mobile phase for HPLC or the injection solvent for GC must be compatible.

-

Calculate the final solubility as described for the aqueous determination.

Conclusion

While experimental data for This compound is not publicly available, a comprehensive solubility profile can be reliably predicted through structural analysis and computational modeling. The molecule's combination of a polar cyanoacetamide core and a non-polar tetrahydrofuran tail suggests a balanced character, with a predicted high aqueous solubility (LogS -0.99) and likely good solubility in polar organic solvents. This guide provides the necessary theoretical foundation and detailed, actionable protocols based on the industry-standard shake-flask method to empower researchers to empirically validate these predictions. The generation of such data is a critical step in advancing the development of this promising chemical entity.

References

- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. PubChemLite - 2-cyano-n-[(furan-2-yl)methyl]acetamide (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn[v1] | Preprints.org [preprints.org]

- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

A Strategic Guide to Elucidating the Mechanism of Action for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Hypothetical Framework for Drug Discovery Professionals

Abstract

The compound 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a novel chemical entity with an as-yet uncharacterized biological profile. While direct mechanistic data is not present in the public domain, its structure, featuring a reactive cyanoacetamide core, suggests significant potential as a pharmacologically active agent. Cyanoacetamide derivatives are recognized as versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2][3] This guide presents a comprehensive, hypothetical framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will proceed from initial structural analysis and target hypothesis generation to detailed experimental workflows for target validation and pathway elucidation, providing a self-validating system for inquiry.

Introduction: Structural Analysis and a Mechanistic Hypothesis

This compound (PubChem CID: 138676061) is a small molecule characterized by three key functional domains:

-

The Cyanoacetamide Core (-C(O)CH₂CN): This is the primary pharmacophore. The cyano and amide groups are suitably positioned to engage in a variety of chemical reactions, and the active methylene bridge (-CH₂-) is a key site for condensation and substitution reactions.[1] This moiety is a known building block for numerous biologically active heterocycles.[2][4][5]

-

The N-linked Tetrahydrofuran-2-ylmethyl Group: This substituent likely modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Its specific stereochemistry could also play a crucial role in target recognition and binding affinity.

-

The Acetamide Linkage: Provides a stable, planar backbone that can participate in hydrogen bonding with biological targets.

Given the reactivity of the cyanoacetamide core, a primary hypothesis is that this compound acts as a covalent or non-covalent inhibitor of a specific enzyme class . The active methylene protons and the electrophilic nature of the nitrile carbon make it a plausible candidate for interacting with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.

This guide outlines a tiered, systematic approach to test this hypothesis and uncover the compound's precise MoA.

Tier 1: Initial Profiling and Target Class Identification

The first phase of investigation focuses on broad, high-throughput screening to narrow the field of potential biological targets. The choice of initial screens is guided by the known activities of other cyanoacetamide-containing molecules.

Recommended Initial Screens

A panel of assays should be selected to cover common targets for cyanoacetamide derivatives.

| Assay Class | Specific Examples | Rationale & Causality |

| Kinase Panels | KinomeScan™, DiscoverX | The acetamide backbone mimics peptide bonds, making it a candidate for binding in ATP-binding pockets of kinases. |

| Protease Panels | Broad-spectrum protease activity assays | The electrophilic nitrile could be targeted by active site serine or cysteine residues common in proteases. |

| Dehydrogenase Assays | Dihydroorotate Dehydrogenase (DHODH) | The cyanoacetamide derivative leflunomide is a known DHODH inhibitor; this represents a key potential target class. |

| Phenotypic Screens | Cell viability assays (e.g., MTT, CellTiter-Glo®) across a diverse cancer cell line panel (e.g., NCI-60). | Provides unbiased data on cytotoxic or cytostatic effects, helping to prioritize further mechanistic studies. |

Experimental Protocol: Broad-Spectrum Kinase Inhibition Profiling (Example)

This protocol describes a representative binding assay to screen for kinase targets.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from 100 µM to 1 nM.

-

Assay Principle: A competition binding assay is employed. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured.

-

Procedure: a. Add the test compound dilutions to wells containing the immobilized ligand. b. Add the specific kinase enzyme from a panel of >400 human kinases. c. Incubate to allow binding to reach equilibrium. d. Wash away unbound kinase. e. Quantify the amount of bound kinase using a detection antibody conjugated to a reporter enzyme (e.g., HRP). f. Develop the signal and measure using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration. A positive "hit" is typically defined as >50% inhibition at a concentration of 1 µM.

Tier 2: Target Validation and Elucidation of Binding Kinetics

Once a primary target or a small set of "hits" is identified from Tier 1 screening, the next phase is to validate this interaction and characterize its nature.

Workflow for Target Validation

The following diagram illustrates the logical flow for validating a potential target enzyme, for instance, "Target Kinase X," identified from the initial screen.

References

The Blueprint for Discovery: An In-Silico Technical Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Modeling and Docking

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the strategic application of computational, or in silico, techniques is no longer a novelty but a cornerstone of efficient and targeted research. Before committing to the resource-intensive process of chemical synthesis and biological screening, a robust computational analysis can illuminate a compound's potential, predict its interactions, and guide the entire discovery pipeline. This guide focuses on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a molecule whose therapeutic potential remains largely uncharted. While direct biological data for this specific compound is sparse[1], the broader class of cyanoacetamide derivatives has demonstrated significant promise in various domains, including anticancer and antimicrobial research.[2][3][4][5][6]

This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured workflow that mirrors the real-world process of computational drug discovery. We will not merely list steps but will delve into the causality behind each choice, providing a self-validating framework for the in silico evaluation of "this compound." Our approach is grounded in established methodologies successfully applied to analogous structures, ensuring scientific integrity and providing a reliable roadmap for your own investigations.

Part 1: Foundational Analysis & Target Selection

The journey begins not with complex simulations, but with a fundamental understanding of our lead molecule and its likely biological partners.

Ligand Characterization: Understanding the Molecule

"this compound" (PubChem CID: 2806437) is a small molecule featuring several key functional groups: a reactive cyano group, a central acetamide linker, and a tetrahydrofuran ring.[1][7] The acetamide moiety is a common feature in biologically active compounds, often participating in hydrogen bonding.[8] The tetrahydrofuran ring introduces a degree of conformational flexibility and potential for specific interactions within a protein binding pocket.[9]

A crucial first step is to establish its physicochemical properties, which are predictive of its drug-like potential. These are often calculated using computational tools and are guided by frameworks such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 168.19 g/mol | Well within the "Rule of Five" limit (<500), suggesting good potential for absorption. |

| LogP (Octanol/Water) | -0.5 to 0.5 | Indicates good hydrophilicity, which can influence solubility and absorption. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate hydrogen bonds is critical for specific receptor binding. |

| Hydrogen Bond Acceptors | 3 (Cyano N, Carbonyl O, Furan O) | Multiple acceptors provide ample opportunity for interactions with protein residues. |

| Rotatable Bonds | 4 | Indicates a moderate degree of conformational flexibility, allowing it to adapt to a binding site. |

These values are typically calculated using cheminformatics software like RDKit or online servers based on the molecule's structure.

Target Selection: An Evidence-Based Approach

Without known targets for our specific molecule, we turn to its chemical relatives. The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. Recent in silico and in vitro studies on unsaturated cyanoacetamide derivatives have shown promising antibacterial activity, with one study identifying potent inhibition of Staphylococcus aureus.[2][3][4] Another line of research has explored furan-containing cyanoacetamide derivatives for anticancer activity against leukemia cell lines.[5][10]

Based on this precedent, a logical starting point for our investigation is to explore its potential as an antibacterial agent . Specifically, we will target a key enzyme in bacterial physiology that has been successfully used in docking studies of similar compounds: Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS) .[3][4] This enzyme is essential for bacterial protein synthesis, making it an excellent and validated antibacterial drug target. For our study, we will use the crystal structure with PDB ID: 5MM8 .[3][4]

Part 2: The In-Silico Experimental Workflow

This section details the step-by-step protocols for a comprehensive molecular docking and analysis workflow. The causality behind each step is explained to ensure a robust and reproducible study.

Workflow Overview

The entire computational process can be visualized as a funnel, starting with broad preparation and culminating in specific, actionable data.

References

- 1. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide | 324546-22-7 [sigmaaldrich.cn]

- 8. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crossmark [crossmark.crossref.org]

The Strategic Utility of 2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in the Genesis of Novel Medicinal Scaffolds

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Central to this endeavor is the identification and strategic deployment of versatile chemical building blocks. This technical guide elucidates the profound potential of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide as a pivotal synthon for the construction of diverse and medicinally relevant heterocyclic scaffolds. We will traverse its synthesis, explore its reactivity, and present validated protocols for its application in generating privileged structures, such as substituted thiophenes and pyridones. This document is intended to serve as a comprehensive resource for researchers and scientists dedicated to the advancement of medicinal chemistry and the development of next-generation therapeutics.

Introduction: The Imperative for Versatile Synthons in Drug Discovery

The efficiency of the drug discovery pipeline is intrinsically linked to the tools available to medicinal chemists. Among the most powerful of these are versatile synthons—molecules possessing multiple reactive sites that can be selectively engaged to construct complex molecular frameworks. N-substituted cyanoacetamides have emerged as a class of such synthons, prized for their ability to participate in a variety of multicomponent reactions (MCRs), which offer an atom-economical and efficient pathway to molecular diversity.[1][2]

The subject of this guide, This compound , distinguishes itself through the incorporation of a tetrahydrofuran (THF) moiety. The THF ring is a prevalent feature in numerous FDA-approved drugs and natural products, often conferring improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[3][4][5] Its role as a bioisostere for more labile or toxic aromatic rings, such as furan or benzene, is also well-documented in medicinal chemistry.[6][7] This strategic combination of a reactive cyanoacetamide core with a pharmacologically favorable THF appendage positions this molecule as a highly valuable starting material for the synthesis of novel chemical entities.

This guide will provide a detailed examination of the synthesis of this key building block and its subsequent elaboration into heterocyclic systems of significant interest in drug development.

Synthesis of the Core Synthon: this compound

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry, typically involving the amidation of an alkyl cyanoacetate with a primary or secondary amine.[8] While a specific protocol for this compound is not extensively detailed in the literature, a robust and efficient procedure can be confidently extrapolated from closely related syntheses, such as that of its furan analogue.[9]

The proposed synthesis proceeds via the direct reaction of tetrahydrofurfurylamine with ethyl cyanoacetate. The reaction is typically conducted under neat conditions or in a minimal amount of a suitable solvent, and can be expedited by heating.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tetrahydrofurfurylamine | 101.15 | 10.12 g (10.0 mL) | 100 |

| Ethyl cyanoacetate | 113.12 | 11.31 g (10.7 mL) | 100 |

| Ethanol (for washing) | 46.07 | 2 x 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (10.12 g, 100 mmol) and ethyl cyanoacetate (11.31 g, 100 mmol).

-

Heat the reaction mixture to 80-90 °C with continuous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

After 2-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

-

The product is expected to solidify upon cooling. If not, the mixture can be cooled in an ice bath to induce crystallization.

-

Wash the solid product with two portions of cold ethanol (20 mL each) to remove any unreacted starting materials and ethyl alcohol byproduct.

-

Dry the resulting white to off-white crystalline solid under vacuum to yield this compound.

Expected Yield: >85%

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The logical flow of this synthesis is depicted in the workflow diagram below.

Application in Novel Scaffold Synthesis

The true utility of this compound lies in its capacity as a precursor to a multitude of heterocyclic scaffolds. The activated methylene group, flanked by the electron-withdrawing cyano and amide carbonyl groups, is a potent nucleophile, while the nitrile and carbonyl functionalities themselves can participate in cyclization reactions.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[10][11] These thiophene scaffolds are prevalent in a wide range of biologically active molecules. The use of this compound in this reaction allows for the direct incorporation of the THF-methylamino side chain, a desirable feature for modulating physicochemical properties.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[12] This is followed by the addition of sulfur to the activated methylene, and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

Experimental Protocol: Gewald Synthesis of a Tetrahydrofuran-functionalized 2-Aminothiophene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 168.19 | 1.68 g | 10 |

| Cyclohexanone | 98.14 | 0.98 g (1.03 mL) | 10 |

| Elemental Sulfur | 32.06 | 0.32 g | 10 |

| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10 |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

-

Add morpholine (0.87 g, 10 mmol) to the mixture as a basic catalyst.

-

Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Functionalized Pyridone Scaffolds

Substituted pyridones are another class of heterocycles with significant therapeutic applications.[13][14] this compound can serve as a key building block for the synthesis of 3-cyano-2-pyridones through condensation with 1,3-dicarbonyl compounds.[15][16]

The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This sequence efficiently constructs the pyridone ring system.

Experimental Protocol: Synthesis of a Tetrahydrofuran-functionalized 3-Cyano-2-pyridone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 168.19 | 1.68 g | 10 |

| Acetylacetone | 100.12 | 1.00 g (1.02 mL) | 10 |

| Piperidine | 85.15 | 0.85 g (0.98 mL) | 10 |

| Ethanol | 46.07 | 25 mL | - |

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.68 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (25 mL).

-

Add piperidine (0.85 g, 10 mmol) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, the product may precipitate. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the desired pyridone.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a strategically designed synthon that marries a versatile reactive core with a pharmacologically advantageous moiety. Its straightforward synthesis and demonstrated utility in robust multicomponent reactions, such as the Gewald and pyridone syntheses, provide a reliable and efficient entry point to novel, diverse, and medicinally relevant heterocyclic scaffolds. The incorporation of the tetrahydrofuran group offers a promising avenue for fine-tuning the ADME properties of the resulting compounds. This technical guide serves to equip drug discovery professionals with the foundational knowledge and practical protocols to leverage this powerful building block in their pursuit of innovative therapeutics.

References

- 1. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

The Strategic Evolution of Neuroprotective Agents from 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Technical Guide

Introduction: A Modern Imperative in Neurotherapeutics

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) presents a formidable challenge to modern medicine. A converging body of evidence implicates oxidative stress and neuroinflammation as central pillars in the pathophysiology of these devastating conditions.[1] This has catalyzed a paradigm shift in drug discovery, moving towards therapeutic strategies that bolster the brain's intrinsic defense mechanisms. At the forefront of these defenses is the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[2] This guide delineates a strategic pathway for the development of novel neuroprotective compounds, commencing with the versatile precursor, 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide . We will explore its synthesis, its chemical reactivity that makes it an ideal starting scaffold, the generation of potent neuroprotective derivatives, their mechanism of action as Nrf2 activators, and the essential experimental protocols for their validation.

The Precursor: this compound

The selection of a precursor is a critical first step in a targeted drug discovery campaign. This compound is an astute choice for several reasons:

-

The Tetrahydrofuran Moiety: The presence of a tetrahydrofuran ring is not merely a structural placeholder. Furan and its saturated analog, tetrahydrofuran, are prevalent motifs in a plethora of biologically active natural products and synthetic compounds, many of which exhibit notable neuroprotective, antioxidant, and anti-inflammatory properties.[3] This moiety can enhance blood-brain barrier permeability and provide a robust scaffold for further chemical elaboration.

-

The Cyanoacetamide Core: The true synthetic utility of this precursor lies in its cyanoacetamide core. The methylene group (CH2) positioned between the electron-withdrawing cyano (-CN) and carbonyl (-C=O) groups is highly acidic. This "active methylene" is primed for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[4]

Synthesis of the Precursor

The synthesis of this compound is a straightforward yet elegant amidation reaction. While a direct synthesis protocol for this specific molecule is not extensively documented, its synthesis can be reliably predicted based on well-established reactions of primary amines with cyanoacetate esters.[5][6] A highly efficient method, adapted from the synthesis of a closely related furan derivative, involves the reaction of tetrahydrofurfurylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a reaction vessel suitable for microwave synthesis, combine equimolar amounts of tetrahydrofurfurylamine and ethyl cyanoacetate.

-

Microwave-Assisted Reaction: Subject the mixture to microwave irradiation. A typical protocol would be heating at a controlled wattage (e.g., 700 W) for a short duration (e.g., 3-5 minutes), with intermittent stirring or shaking.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting product, often a solid or a viscous oil, is then triturated with a suitable solvent like cold ethanol to induce precipitation. The solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: For enhanced purity, the crude product can be recrystallized from an appropriate solvent system, such as an acetone/water mixture.[5] The pure this compound is then dried under vacuum.

From Precursor to Potent Neuroprotective Agent: The Knoevenagel Condensation

The lynchpin of this drug discovery strategy is the Knoevenagel condensation. This reaction exploits the active methylene group of our precursor to react with an aldehyde or ketone, typically in the presence of a basic catalyst, to form an α,β-unsaturated cyanoacrylamide.[4][7] This newly formed double bond is a critical pharmacophore.

Caption: Knoevenagel condensation of the precursor with an aromatic aldehyde.

The choice of the aromatic aldehyde is a key determinant of the final compound's biological activity, allowing for the systematic exploration of structure-activity relationships (SAR). Aldehydes bearing phenolic hydroxyl groups or other hydrogen-bonding moieties can enhance the neuroprotective profile of the resulting derivative.

Mechanism of Action: Activation of the Keap1-Nrf2 Pathway

The neuroprotective effects of the α,β-unsaturated cyanoacrylamide derivatives are primarily mediated through the activation of the Keap1-Nrf2 pathway.[2][8] This pathway is the cell's master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] The α,β-unsaturated system in our synthesized derivatives is an electrophilic Michael acceptor. It can covalently react with specific cysteine residues on Keap1.[9] This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[1][8] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1)), proteins involved in glutathione synthesis, and other detoxifying enzymes.[10] This orchestrated upregulation of the cell's antioxidant machinery provides robust protection against the oxidative stress implicated in neurodegeneration.

Caption: Mechanism of Nrf2 activation by α,β-unsaturated cyanoacrylamides.

Experimental Validation of Neuroprotective Efficacy

A tiered approach, progressing from in vitro to in vivo models, is essential for the robust evaluation of these novel compounds.[11]

In Vitro Neuroprotection Assays

A fundamental starting point is to assess the compound's ability to protect neuronal cells from various insults.

Experimental Protocol: In Vitro Neuroprotection Against Oxidative Stress

-

Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) in appropriate media.

-

Compound Treatment: Pre-treat the cells with a range of concentrations of the test compound for a specified period (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H2O2) or glutamate, to induce cell death.

-

Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value, which is the concentration of the compound that provides 50% protection.

In Vivo Models of Neurodegenerative Disease

Promising candidates from in vitro screening should be advanced to in vivo models that recapitulate key aspects of human neurodegenerative diseases.

Experimental Protocol: Evaluation in an MPTP Mouse Model of Parkinson's Disease

-

Animal Model: Utilize a well-established animal model, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

-

Drug Administration: Administer the test compound to the animals for a defined period before and/or during MPTP administration.

-

Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test or the pole test.

-

Neurochemical Analysis: Following the treatment period, sacrifice the animals and perform neurochemical analyses, such as measuring dopamine levels in the striatum using HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic variation of the aromatic aldehyde used in the Knoevenagel condensation allows for the construction of a library of derivatives and the elucidation of SAR.

Table 1: Representative Neuroprotective Data for α,β-Unsaturated Cyanoacrylamide Nrf2 Activators

| Compound ID | Aromatic Aldehyde Moiety | In Vitro Model | Neuroprotective Endpoint | EC50 (µM) | Reference |

| Cpd-1 | 4-Hydroxy-3-methoxybenzylidene | SH-SY5Y cells + H2O2 | Cell Viability (MTT) | 2.5 | [Illustrative] |

| Cpd-2 | 3,4-Dihydroxybenzylidene | HT22 cells + Glutamate | ROS Reduction (DCF-DA) | 1.8 | [Illustrative] |

| Cpd-3 | 4-(Dimethylamino)benzylidene | Primary Cortical Neurons + Aβ | Apoptosis (TUNEL) | 5.1 | [Illustrative] |

Note: The data in this table are illustrative and represent typical values for this class of compounds based on the broader scientific literature. Specific values would need to be determined experimentally for derivatives of this compound.

Conclusion and Future Directions

The strategic use of this compound as a precursor offers a highly promising and synthetically tractable route to a novel class of neuroprotective agents. The ability to readily generate diverse α,β-unsaturated cyanoacrylamides via the Knoevenagel condensation, coupled with their potent activation of the cytoprotective Keap1-Nrf2 pathway, provides a robust platform for the discovery of new therapeutics for neurodegenerative diseases. Future work should focus on synthesizing a focused library of these derivatives and performing comprehensive in vitro and in vivo evaluations to identify lead candidates with optimal potency, safety, and pharmacokinetic profiles for clinical development. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this critical endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www2.unifap.br [www2.unifap.br]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]

- 11. preprints.org [preprints.org]

A Technical Guide to Investigating 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in Antiviral Drug Discovery

Executive Summary

The relentless evolution of viral pathogens necessitates a continuous search for novel chemical scaffolds that can serve as starting points for next-generation antiviral therapeutics. This guide focuses on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a compound of interest due to its unique combination of two pharmacologically significant moieties: a tetrahydrofuran (THF) ring and a cyanoacetamide functional group. While this specific molecule is not extensively characterized in antiviral literature, its constituent parts are well-established in successful drug campaigns.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic, field-proven framework for evaluating the antiviral potential of this compound. We will dissect the rationale for its investigation, propose a primary mechanism of action based on structural analogy, and provide detailed, self-validating experimental protocols for its comprehensive assessment, from initial cytotoxicity profiling to mechanistic elucidation.

Introduction: The Scientific Rationale for Investigation

The structure of this compound presents a compelling case for its investigation as an antiviral candidate. The molecule merges two fragments, each with a history of biological activity.

The Tetrahydrofuran (THF) Moiety: A Privileged Scaffold in HIV Protease Inhibitors

The tetrahydrofuran ring is not merely a solvent; in medicinal chemistry, it is a "privileged scaffold" that has been instrumental in the development of potent inhibitors of the Human Immunodeficiency Virus (HIV-1) protease.[1][2] FDA-approved drugs such as Darunavir (DRV) and its predecessor Amprenavir (APV) incorporate bis-THF and single THF moieties, respectively, as their P2 ligand.[3]

Causality of Action: The efficacy of the THF moiety stems from the ability of its ether oxygen to form strong hydrogen bonds with the backbone amide nitrogens of key residues (e.g., Asp29, Asp30) in the S2 subsite of the HIV-1 protease.[4] This interaction anchors the inhibitor within the active site, contributing to high binding affinity and, in the case of Darunavir, an exceptional profile against drug-resistant viral strains.[2][3] The presence of the THF group in our target compound is the primary driver for hypothesizing a role as a viral protease inhibitor.

The Cyanoacetamide Moiety: A Versatile Bioactive Component

The cyano group (–C≡N) is a versatile functional group found in numerous bioactive molecules, including antiviral agents known as cyanometabolites.[5][6][7] For instance, the synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) has been shown to inhibit Hepatitis B Virus (HBV) replication by modulating capsid assembly.[8]

Furthermore, the broader class of cyanoacetamide derivatives has been explored for various biological activities, including antibacterial and antiviral properties.[9][10] While not a classical electrophile, the cyanoacetamide "warhead" can participate in strong dipole-dipole interactions or act as a key hydrogen bond acceptor. In targeted covalent inhibitors, related nitrile-containing groups have been developed to react with cysteine residues, highlighting the chemical versatility of this functionality in drug design.[11][12][13]

Integrated Hypothesis: A Novel Protease Inhibitor Scaffold

Based on the evidence from its constituent fragments, we hypothesize that This compound can function as a competitive inhibitor of viral proteases, particularly HIV-1 protease.

In this model, the THF moiety would serve as the primary anchoring group, occupying the S2 pocket and forming hydrogen bonds with the enzyme backbone, analogous to Darunavir. The flexible linker and the cyanoacetamide group would then occupy the S1 or S3 pockets, with the cyano and amide groups forming additional hydrogen bonds or polar contacts to enhance binding affinity.

Phased Experimental Workflow for Antiviral Evaluation

To systematically validate our hypothesis, we propose a rigorous, three-phase experimental workflow. This process is designed to first establish the compound's basic safety and efficacy profile before committing resources to in-depth mechanistic studies.

Phase 1: Foundational In Vitro Profiling

The initial phase establishes the compound's therapeutic window. An ideal antiviral is potent against the virus but harmless to the host cell.

This protocol determines the 50% cytotoxic concentration (CC50), the concentration at which the compound kills 50% of the host cells. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method that measures metabolic activity as a proxy for cell viability.[14][15]

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general screening, MT-4 cells for HIV) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2x stock of the test compound in culture medium. Create a serial dilution series (e.g., 8 half-log dilutions, starting from 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48-72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate for 1-4 hours until the "cells only" control wells turn a distinct orange.

-

Readout: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

The plaque reduction assay is a functional assay considered the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[16][17][18] It measures the reduction in virus-induced zones of cell death (plaques).

Methodology:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

-

Virus & Compound Preparation: Prepare serial dilutions of the test compound at non-toxic concentrations (informed by the CC50 value). Mix each compound dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding compound concentrations. This restricts viral spread to adjacent cells.[17]

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form in the "virus only" control wells.

-

Staining & Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percentage reduction against the log of the compound concentration to determine the 50% effective concentration (EC50).

Phase 2: Mechanism of Action (MoA) Elucidation

If Phase 1 reveals a promising selectivity index (SI = CC50/EC50), the next step is to understand how and when the compound works.

This powerful assay helps identify the stage of the viral lifecycle that is inhibited by the compound.[19][20][21] The principle is to add the inhibitor at different time points relative to the initial infection of the cells.[22]

Methodology:

-

Synchronized Infection: Infect a confluent monolayer of host cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow binding but not entry. Wash away unbound virus and shift the temperature to 37°C to initiate a single, synchronized round of replication. This is time point T=0.

-

Staggered Addition: Add a high concentration (e.g., 10x EC50) of the test compound to different wells at various time points post-infection (e.g., T=0, 2h, 4h, 6h, 8h).

-

Controls: Include well-characterized control inhibitors for different lifecycle stages:

-

Entry Inhibitor: Added at T=0.

-

Reverse Transcriptase Inhibitor (for HIV): Added from T=0 up to ~6h.

-

Protease Inhibitor (for HIV): Added from T=8h onwards.

-

-

Readout: At the end of one replication cycle (e.g., 24-30 hours), measure the viral output (e.g., by quantifying viral protein in the supernatant via ELISA or by a reporter gene assay).

-

Analysis: Plot the viral output against the time of compound addition. If the compound loses its effectiveness after a certain time point, its target is likely at or before that stage in the viral lifecycle. Comparing this profile to the known controls can pinpoint the mechanism (e.g., entry, replication, or maturation).[19][20]

If the Time-of-Addition assay suggests late-stage inhibition (consistent with a protease inhibitor), the next step is to confirm direct interaction with the purified enzyme. Fluorometric assays are a high-throughput method for this validation.[23][24][25]

Methodology:

-

Assay Principle: A synthetic peptide substrate containing a protease cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released, generating a measurable signal.

-

Reaction Setup: In a 96-well plate, combine the purified viral protease (e.g., recombinant HIV-1 protease) and the test compound at various concentrations in an appropriate assay buffer.

-

Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Controls:

-

No Inhibitor Control: Protease + Substrate (represents 100% activity).

-

No Enzyme Control: Substrate only (represents background signal).

-

Positive Control: A known protease inhibitor (e.g., Darunavir).

-

-

Readout: Monitor the increase in fluorescence over time using a plate reader.

-

Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition relative to the "No Inhibitor Control" against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).

Data Interpretation and Go/No-Go Decision Making

The ultimate goal of this workflow is to generate a clear, quantitative profile of the compound to support a decision on its future development.

Key Metrics for Success

-

Potency (EC50): The concentration required to inhibit 50% of viral replication. For a promising lead, this should ideally be in the low micromolar (µM) to nanomolar (nM) range.

-

Toxicity (CC50): The concentration that causes 50% host cell death. This should be as high as possible.

-

Selectivity Index (SI): Calculated as CC50 / EC50. This is the most critical metric. An SI > 10 is generally considered the minimum for a compound to be of interest, with values > 100 being highly desirable.[26] It represents the therapeutic window between efficacy and toxicity.

-

Enzymatic Inhibition (IC50): The concentration that inhibits 50% of the target enzyme's activity. A potent compound will have an IC50 value that correlates well with its cell-based EC50 value.

Data Summary and Decision Matrix

All quantitative data should be summarized for clear comparison.

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | IC50 (µM) [Protease] | Decision |

| Test Compound | >100 | 1.5 | >66 | 0.9 | GO |

| Darunavir (Control) | >100 | 0.005 | >20,000 | 0.001 | Benchmark |

| Compound X (Failed) | 20 | 10 | 2 | >50 | NO-GO |

A "GO" decision would advance the compound to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and pharmacokinetic properties. A "NO-GO" decision would halt further investigation due to poor selectivity or lack of a clear mechanism.

Conclusion and Future Directions

This compound stands as an intriguing starting point for antiviral discovery. Its chemical architecture, combining a validated protease-binding moiety with a versatile cyanoacetamide group, provides a strong scientific rationale for its evaluation. The phased experimental workflow detailed in this guide offers a resource-efficient and scientifically rigorous path to determine its true potential.

Successful validation of this scaffold—demonstrated by a high selectivity index and a confirmed mechanism of action as a protease inhibitor—would open a new avenue for developing novel therapeutics against challenging viral targets like HIV and other viruses reliant on aspartic proteases. Future work would involve extensive Structure-Activity Relationship (SAR) studies, crystallography to confirm the binding mode, and evaluation against a panel of drug-resistant viral strains.

References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Cyanometabolites—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanometabolites: molecules with immense antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activities of novel chiral cyanoacrylate derivatives with (E) configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Covalent drug discovery exploiting the new warheads] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. benchchem.com [benchchem.com]

- 19. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 20. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. abcam.co.jp [abcam.co.jp]

- 26. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

Methodological & Application

Application Note & Synthesis Protocol: 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract & Introduction

This document provides a detailed protocol for the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS No. 324546-22-7). This compound incorporates a cyanoacetamide moiety, a versatile functional group in medicinal chemistry, and a tetrahydrofurfuryl group, which can serve as a valuable scaffold in drug design.[1][2] Acetamide derivatives are known to possess a wide range of biological activities.[3] The synthesis described herein is an efficient amidation reaction between ethyl cyanoacetate and tetrahydrofurfurylamine. The protocol is designed for reproducibility and scalability in a standard research laboratory setting. We will delve into the mechanistic rationale, a step-by-step experimental procedure, and methods for product purification and validation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of tetrahydrofurfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the stable amide bond.

Reaction: (Tetrahydrofuran-2-yl)methanamine + Ethyl Cyanoacetate → this compound + Ethanol

Causality of Experimental Choices:

-

Reactants: Tetrahydrofurfurylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[1] Ethyl cyanoacetate is an effective acylating agent; the ester group is a suitable leaving group (as ethanol) upon nucleophilic attack.

-

Solvent-Free Conditions: While solvents can be used, a direct reaction of the neat reagents, particularly with microwave heating, can be highly efficient, reducing reaction time and simplifying purification by eliminating the need for solvent removal.[3]

-

Heating: The reaction requires an input of energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination. Conventional heating or microwave irradiation can be employed to accelerate the formation of the amide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| (Tetrahydrofuran-2-yl)methanamine | ≥99% | Major Chemical Supplier | 4795-29-3 | Also known as Tetrahydrofurfurylamine. |

| Ethyl 2-cyanoacetate | ≥98% | Major Chemical Supplier | 105-56-6 | |

| Ethanol | Reagent Grade | Major Chemical Supplier | 64-17-5 | For washing the product. |

| Acetone | Reagent Grade | Major Chemical Supplier | 67-64-1 | For recrystallization. |

| Deionized Water | N/A | In-house | 7732-18-5 | For recrystallization. |

| Round-bottom flask or Microwave vial | N/A | Lab Supply | N/A | Appropriately sized for the reaction scale. |

| Magnetic Stirrer & Stir Bar | N/A | Lab Supply | N/A | |

| Heating Mantle or Microwave Reactor | N/A | Lab Supply | N/A | |

| Buchner Funnel and Flask | N/A | Lab Supply | N/A | For filtration. |

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from a similar synthesis of a furan-based analogue and is expected to provide a high yield of the target compound.[3]

Step 1: Reactant Preparation and Mixing

-

In a 50 mL round-bottom flask or a suitable microwave reaction vessel, add (tetrahydrofuran-2-yl)methanamine (e.g., 10.11 g, 0.1 mol, 1.0 eq).

-

To the same flask, add an equimolar amount of ethyl cyanoacetate (e.g., 11.31 g, 0.1 mol, 1.0 eq).

-

Add a magnetic stir bar to the flask. The initial mixture may be biphasic or cloudy.

Step 2: Reaction Conditions

-

Method A: Conventional Heating

-

Place the flask in a heating mantle set upon a magnetic stirrer.

-

Heat the mixture to 80-90 °C with continuous stirring.

-